5-Bromo-alpha-(3,4,5-trimethoxyphenyl)-2-benzofuranmethanol
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Overview
Description
5-Bromo-alpha-(3,4,5-trimethoxyphenyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-alpha-(3,4,5-trimethoxyphenyl)-2-benzofuranmethanol typically involves the following steps:
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. Large-scale synthesis may also require specialized equipment and safety protocols to handle reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Quinones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Bromo-alpha-(3,4,5-trimethoxyphenyl)-2-benzofuranmethanol may involve interactions with specific molecular targets, such as enzymes, receptors, or DNA. The presence of bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-benzofuranmethanol: Lacks the methoxy groups, which may result in different chemical and biological properties.
3,4,5-Trimethoxyphenyl-2-benzofuranmethanol: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
5-Bromo-alpha-(3,4,5-trimethoxyphenyl)-2-benzofuranmethanol is unique due to the presence of both bromine and methoxy groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
CAS No. |
117238-59-2 |
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Molecular Formula |
C18H17BrO5 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-(3,4,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C18H17BrO5/c1-21-15-8-11(9-16(22-2)18(15)23-3)17(20)14-7-10-6-12(19)4-5-13(10)24-14/h4-9,17,20H,1-3H3 |
InChI Key |
GKZXOCRYWIBKOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(O2)C=CC(=C3)Br)O |
Origin of Product |
United States |
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